Sodium isooctyl phthalate
CAS No.: 94248-71-2
Cat. No.: VC16971367
Molecular Formula: C16H21NaO4
Molecular Weight: 300.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94248-71-2 |
|---|---|
| Molecular Formula | C16H21NaO4 |
| Molecular Weight | 300.32 g/mol |
| IUPAC Name | sodium;2-(6-methylheptoxycarbonyl)benzoate |
| Standard InChI | InChI=1S/C16H22O4.Na/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;+1/p-1 |
| Standard InChI Key | FBHDGNOSRSDXNN-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium isooctyl phthalate (CASRN: 93762-14-2) is the sodium salt of isooctyl phthalate, characterized by the substitution of one carboxylic acid group in phthalic acid with an isooctyl ester and the other with a sodium ion. The molecular formula is inferred as , with a theoretical molecular weight of 300.33 g/mol. This contrasts with its shorter-chain analog, sodium isobutyl phthalate (PubChem CID: 23662570), which has a molecular formula of and a molecular weight of 244.22 g/mol . The "isooctyl" designation refers to a branched 8-carbon alkyl group (2-ethylhexyl), which enhances the compound's lipophilicity compared to linear alkyl variants.
Structural Elucidation
The compound’s structure comprises a phthalate backbone with ester and carboxylate functional groups (Figure 1). The sodium ion stabilizes the deprotonated carboxylate group, increasing water solubility relative to neutral phthalate diesters. This property makes sodium isooctyl phthalate suitable for applications requiring partial aqueous compatibility, such as in liquid chromatographic analyses .
Synthesis and Industrial Applications
Production Methods
Sodium isooctyl phthalate is synthesized via the partial esterification of phthalic anhydride with isooctyl alcohol, followed by neutralization with sodium hydroxide. The reaction proceeds as:
This method mirrors the synthesis of other monoester phthalate salts, where controlled stoichiometry ensures preferential formation of the monoester over the diester .
Analytical Detection and Quantification
Chromatographic Methods
Reverse-phase HPLC is the primary technique for analyzing sodium isooctyl phthalate. Key parameters include:
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (3 µm particles for UPLC) |
| Mobile Phase | Acetonitrile/water with 0.1% H₃PO₄ |
| Detection | UV-Vis or mass spectrometry |
| Retention Time | 8–12 minutes (method-dependent) |
| Applications | Pharmacokinetics, impurity isolation |
This method achieves baseline separation from related phthalates, enabling precise quantification in complex matrices . Gas chromatography-mass spectrometry (GC-MS) is also employed for phthalate analysis, though it requires derivatization for ionic species like sodium salts .
Challenges in Detection
Phthalate leaching from medical devices into intravenous fluids highlights the importance of sensitive detection. For example, DEHP (diethylhexyl phthalate) migrates into lipid emulsions at concentrations up to 458 ng/L, underscoring the need for rigorous quality control . Sodium isooctyl phthalate’s higher water solubility may reduce leaching risks compared to hydrophobic diesters, but empirical data are lacking.
Toxicological and Environmental Considerations
Acute and Chronic Toxicity
Data specific to sodium isooctyl phthalate are unavailable, but related compounds provide insights:
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DnOP: Oral LD₅₀ in rats is 53,700 mg/kg, indicating low acute toxicity. Chronic exposure at 350 mg/kg/day causes hepatic vacuolization and thyroid ultrastructural changes .
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DEHP: Classified as an endocrine disruptor, affecting reproductive and developmental systems at low doses .
The sodium salt’s ionic nature may alter bioavailability, potentially reducing tissue accumulation compared to neutral diesters.
Regulatory Status
The European Union restricts DnOP, DINP, and DIDP in toys and childcare articles at concentrations ≤0.1% . Sodium isooctyl phthalate’s use in medical or consumer products would likely fall under similar regulations, though explicit guidelines are absent.
Future Directions and Research Gaps
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Toxicity Profiling: In vivo studies are needed to assess endocrine disruption potential and dose-response relationships.
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Environmental Persistence: Investigate biodegradation pathways in aquatic systems.
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Analytical Optimization: Develop rapid LC-MS/MS protocols for high-throughput screening.
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